molecular formula C22H29IO2 B3048892 Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate CAS No. 185195-27-1

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

Cat. No.: B3048892
CAS No.: 185195-27-1
M. Wt: 452.4 g/mol
InChI Key: SZUCEMJQEUTBEW-UHFFFAOYSA-M
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Description

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is an organoiodine compound with the molecular formula C22H29IO2. It is known for its applications in photocatalysis and as a photoacid generator. This compound is characterized by the presence of two 4-(1,1-dimethylethyl)phenyl groups attached to an iodine atom, with an acetate group as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate typically involves the reaction of iodine with 4-(1,1-dimethylethyl)phenyl derivatives under oxidative conditions. One common method includes the use of peracetic acid as the oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting iodonium salt is then treated with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.

    Reduction: It can be reduced to form iodide derivatives.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracetic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can replace the acetate group under mild conditions.

Major Products Formed

    Oxidation: Formation of iodonium derivatives with higher oxidation states.

    Reduction: Formation of iodide salts.

    Substitution: Formation of substituted iodonium salts with different anions.

Scientific Research Applications

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate has several scientific research applications:

    Photocatalysis: It is used as a photocatalyst in various chemical reactions, where it helps in the acceleration of reactions under light.

    Photoacid Generator: The compound acts as a photoacid generator, releasing strong acids upon exposure to light, which can initiate polymerization and other chemical processes.

    Organic Synthesis:

    Material Science: The compound is used in the development of advanced materials, including photoresists and coatings.

Mechanism of Action

The mechanism of action of iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate involves the generation of reactive intermediates upon exposure to light. The compound absorbs light energy, leading to the cleavage of the iodine-acetate bond and the formation of a highly reactive iodonium ion. This ion can then participate in various chemical reactions, including the initiation of polymerization and the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, hexafluorophosphate
  • Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, tridecafluoro-1-hexanesulfonate

Uniqueness

Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate is unique due to its specific counterion (acetate), which influences its solubility and reactivity. Compared to other iodonium salts, the acetate variant is more soluble in organic solvents and can be used in a wider range of chemical reactions. Its ability to act as a photoacid generator also sets it apart from other similar compounds.

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.C2H4O2/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2(3)4/h7-14H,1-6H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUCEMJQEUTBEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619936
Record name Bis(4-tert-butylphenyl)iodanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185195-27-1
Record name Bis(4-tert-butylphenyl)iodanium acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 2
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 3
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 4
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 5
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate
Reactant of Route 6
Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate

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